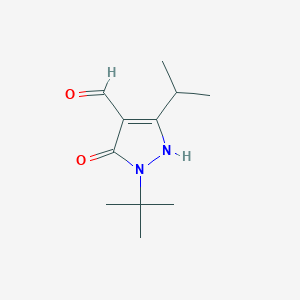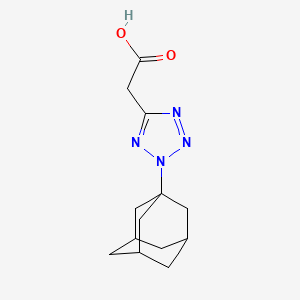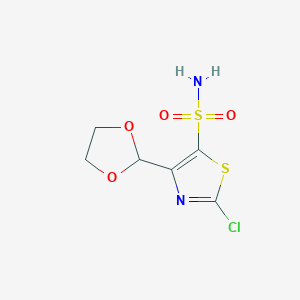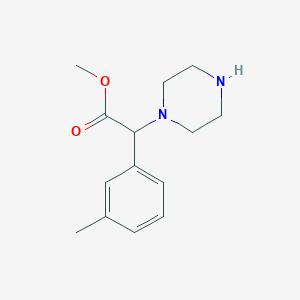
Methyl 2-(3-methylphenyl)-2-(piperazin-1-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 2-(3-methylphenyl)-2-(piperazin-1-yl)acetate, also known as TAK-659, is a small molecule inhibitor that has shown promising results in treating various types of cancer. This compound belongs to the class of drugs known as kinase inhibitors, which work by blocking specific enzymes involved in the growth and spread of cancer cells.
Scientific Research Applications
Synthesis and Pharmacological Evaluation Kumar et al. (2017) discuss the synthesis of novel derivatives of methyl piperazine, highlighting their antidepressant and antianxiety activities tested in animal models. This research demonstrates the potential of methyl piperazine derivatives in pharmacological applications, particularly in mental health treatment (Kumar et al., 2017).
Novel Chemical Interactions and Synthesis The study by Medvedevat et al. (2015) explores the chemical interactions of methyl (3-oxopiperazin-2-ylidene) acetate with N-arylmaleimides, leading to the synthesis of novel compounds. This research contributes to the understanding of chemical synthesis and the potential creation of new molecules (Medvedevat et al., 2015).
Anticancer and Antibacterial Applications Sharma et al. (2014) synthesized novel carbazole derivatives containing piperazine, showing significant antibacterial and anticancer activities. This highlights the potential use of methyl piperazine derivatives in developing new treatments for cancer and bacterial infections (Sharma et al., 2014).
Anticonvulsant Activity Obniska et al. (2015) synthesized new compounds derived from methyl piperazine, evaluating their anticonvulsant activity. Their research indicates potential applications of these compounds in treating epilepsy (Obniska et al., 2015).
Pharmacokinetic Analysis Chavez-Eng et al. (1997) developed a sensitive assay for determining a novel dopamine D4 receptor antagonist in human plasma and urine, which is based on a piperazine derivative. This study is crucial for understanding the pharmacokinetics of such compounds in clinical settings (Chavez-Eng et al., 1997).
Biofilm and MurB Inhibitors Mekky and Sanad (2020) synthesized novel bis(pyrazole-benzofuran) hybrids possessing piperazine linkers, showing potent bacterial biofilm and MurB inhibitory activities. This research could lead to new treatments for bacterial infections, particularly those involving biofilms (Mekky & Sanad, 2020).
properties
IUPAC Name |
methyl 2-(3-methylphenyl)-2-piperazin-1-ylacetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-11-4-3-5-12(10-11)13(14(17)18-2)16-8-6-15-7-9-16/h3-5,10,13,15H,6-9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWZATMJDEDWVHV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(C(=O)OC)N2CCNCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(3-methylphenyl)-2-(piperazin-1-yl)acetate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

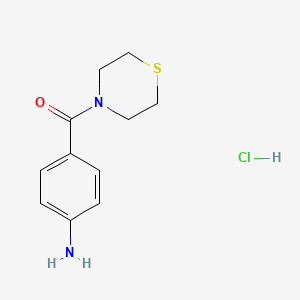
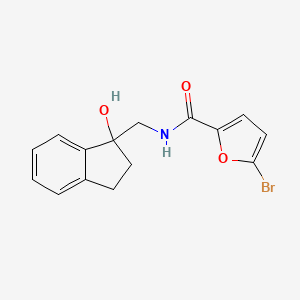
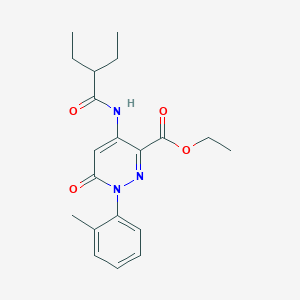

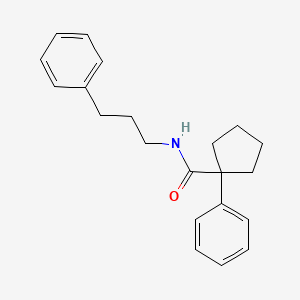
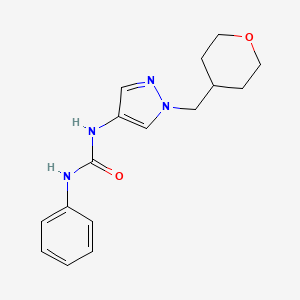
![Methyl 8-fluoro-2-(oxolan-3-yl)imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B2400105.png)

![N-(4,7-dichlorobenzo[d]thiazol-2-yl)-3-tosylpropanamide](/img/structure/B2400109.png)

